molecular formula C8H9Cl B172487 [(1R)-1-chloroethyl]benzene CAS No. 1459-15-0

[(1R)-1-chloroethyl]benzene

Cat. No.: B172487
CAS No.: 1459-15-0
M. Wt: 140.61 g/mol
InChI Key: GTLWADFFABIGAE-SSDOTTSWSA-N
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Description

Significance of Stereochemistry in Modern Organic Chemistry

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern organic chemistry. numberanalytics.comnumberanalytics.comgacariyalur.ac.in The spatial arrangement of atoms profoundly influences a molecule's physical and chemical properties, including its reactivity and biological activity. numberanalytics.comnumberanalytics.com In fields such as pharmaceuticals, agrochemicals, and materials science, controlling the stereochemical outcome of a reaction is critical, as different stereoisomers of a compound can exhibit dramatically different effects. numberanalytics.comtaylorfrancis.com For instance, in drug development, one enantiomer (a non-superimposable mirror image) of a chiral molecule may provide a therapeutic benefit, while the other may be inactive or even harmful. numberanalytics.com The concept of chirality, or 'handedness', is central to stereochemistry and is a fundamental property of many biologically important molecules like amino acids and sugars. libretexts.orgmdpi.com

α-Haloalkylbenzenes as Chiral Synthons: A Research Perspective

α-Haloalkylbenzenes are a class of organic compounds that serve as valuable chiral synthons in asymmetric synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Chiral synthons, which possess a defined stereochemistry, are instrumental in building complex chiral molecules. nih.gov The presence of a halogen atom alpha to the benzene (B151609) ring in α-haloalkylbenzenes makes the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution, a key reaction in forming new chemical bonds. When this carbon atom is a stereocenter, as in [(1R)-1-chloroethyl]benzene, it allows for the transfer of chirality to a new molecule. The use of such chiral building blocks is a powerful strategy in organic synthesis to achieve high enantioselectivity. organic-chemistry.org

Evolution of Research on Chiral Haloethylbenzene Derivatives

Research into chiral haloethylbenzene derivatives has evolved significantly, driven by the demand for enantiomerically pure compounds in various scientific fields. mdpi.comnih.gov Early studies often focused on the synthesis and resolution of racemic mixtures, while modern research emphasizes the development of stereoselective synthetic methods. beilstein-journals.org These methods often employ chiral catalysts or auxiliaries to control the formation of a specific stereoisomer. mdpi.com The investigation of chiral derivatives, including those of haloethylbenzenes, has expanded to explore their unique interactions with biological systems and their potential applications in areas like medicinal chemistry and materials science. mdpi.comnih.gov The ability to introduce chirality with high precision has led to the development of more selective and effective molecules. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R)-1-chloroethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLWADFFABIGAE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309795
Record name [(1R)-1-Chloroethyl]benzene
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Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-15-0
Record name [(1R)-1-Chloroethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1459-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1R)-1-Chloroethyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Properties and Synthesis of 1r 1 Chloroethyl Benzene

Physicochemical Properties

[(1R)-1-chloroethyl]benzene, also known as (R)-1-chloro-1-phenylethane, is a chiral organochlorine compound. It exists as a colorless to light yellow liquid. The table below summarizes some of its key physicochemical properties.

PropertyValue
Molecular FormulaC₈H₉Cl
Molecular Weight140.61 g/mol
Boiling Point~195 °C
Boiling Point (at 17 Torr)80–81°C
Flash Point44 °C
Density (predicted)1.046 g/cm³

Data sourced from multiple references. smolecule.comnih.gov

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with a focus on controlling the stereochemistry at the chiral center.

Chlorination of Ethylbenzene (B125841)

One common method for preparing (1-chloroethyl)benzene (B1265384) is the chlorination of ethylbenzene. smolecule.comprepchem.com This reaction is typically carried out by treating ethylbenzene with chlorine gas under the influence of heat or UV light. smolecule.comprepchem.com The reaction mixture is then washed, dried, and purified by vacuum distillation to isolate the desired product. prepchem.com However, this method generally produces a racemic mixture, meaning both the (R) and (S) enantiomers are formed.

Asymmetric Synthesis via Catalytic Hydrogenation

To obtain the specific (R)-enantiomer, asymmetric synthesis methods are employed. A notable approach is the asymmetric hydrogenation of 1-chloroacetophenone using a chiral ruthenium catalyst, such as one containing a BINAP ligand. This process involves the face-selective addition of hydrogen to the ketone, leading to a chiral alcohol intermediate which is then converted to the final chloro derivative.

Stereochemical Investigations of Reactions Involving 1r 1 Chloroethyl Benzene

Elucidation of Reaction Stereochemistry

The stereochemical outcome of a reaction involving a chiral starting material like [(1R)-1-chloroethyl]benzene is fundamental to understanding its mechanism. Depending on the reaction type and conditions, the product can retain the original stereochemistry, undergo an inversion of configuration, or result in a mixture of stereoisomers (racemization).

Stereospecificity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a foundational class of reactions in organic chemistry, and their stereochemical outcomes are well-defined by two primary mechanisms: Sₙ1 and Sₙ2.

The Sₙ2 (bimolecular nucleophilic substitution) reaction proceeds via a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.org This "backside attack" forces an inversion of the stereochemical configuration at the chiral center, akin to an umbrella flipping inside out in the wind. libretexts.orgyoutube.com Therefore, if this compound undergoes an Sₙ2 reaction, the product will have the opposite (S) configuration. libretexts.orgyoutube.com For example, the reaction with a nucleophile like the hydroxide (B78521) ion (OH⁻) under conditions that favor the Sₙ2 pathway will yield (S)-1-phenylethanol. savemyexams.com

Conversely, the Sₙ1 (unimolecular nucleophilic substitution) reaction occurs in two steps. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.comnumberanalytics.com Because this intermediate is flat, the nucleophile can attack from either face with roughly equal probability. youtube.com This leads to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product. masterorganicchemistry.comnumberanalytics.com Conditions that favor the Sₙ1 pathway for this compound, such as the use of polar protic solvents, may lead to racemization.

The choice between these pathways and their resultant stereochemistry is influenced by several factors, including the solvent, the strength of the nucleophile, and the stability of the carbocation intermediate.

Reaction TypeNucleophileTypical Product Stereochemistry
Sₙ2Strong (e.g., OH⁻, CN⁻)Inversion (S-configuration)
Sₙ1Weak (e.g., H₂O, ROH)Racemization (mixture of R and S)

Stereoselectivity in Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the benzene (B151609) ring. uomustansiriyah.edu.iq The chloroethyl group already present on the ring in this compound influences the position of the incoming electrophile. Alkyl groups, like the chloroethyl group, are generally considered activating groups (though weakly) and are ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves on the benzene ring. libretexts.org

This directing effect is due to the ability of the alkyl group to stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction through an inductive effect. libretexts.orgmasterorganicchemistry.com The stereocenter of the chloroethyl group itself does not typically influence the regioselectivity (ortho vs. para) in a significant or predictable way, as the reaction occurs at the aromatic ring, which is several bonds away from the chiral center. However, the steric bulk of the substituent can influence the ratio of ortho to para products, with the larger group favoring the less sterically hindered para position. libretexts.org

Stereochemical Outcomes in Cross-Coupling Reactions

Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are powerful tools for forming carbon-carbon bonds. caltech.edu When a chiral electrophile such as this compound is used, the stereochemical outcome is of significant interest. These reactions can be broadly categorized as enantioselective or enantiospecific. acs.org

An enantioselective reaction creates a predominance of one enantiomer from a racemic or achiral starting material, guided by a chiral catalyst. acs.org For instance, a palladium-catalyzed cross-coupling of racemic (1-chloroethyl)benzene (B1265384) with allylmagnesium chloride using chiral ligands has been shown to produce an enantioenriched product, although the enantiomeric excess (ee) was modest in early studies. acs.org

An enantiospecific reaction is one where the stereochemistry of the starting material directly determines the stereochemistry of the product. acs.org For example, stereospecific, palladium-catalyzed cross-coupling reactions have been developed for various enantioenriched organometallic nucleophiles, where efficient transfer of chirality to the product is achieved. nih.gov While radical cross-coupling reactions are known for rapid racemization, recent advances have enabled enantiospecific, stereoretentive cross-coupling using achiral nickel catalysts. nih.gov The stereochemical outcome—retention, inversion, or racemization—depends heavily on the specific mechanism of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. acs.org

Mechanisms of Chiral Information Transfer and Control

Understanding how the chirality of this compound influences the stereochemistry of the product requires a detailed look at the reaction mechanisms, including the intermediates and transition states involved.

Role of Chiral Intermediates in Stereodetermining Steps

The transfer of chirality is often determined in the step where the new stereocenter is formed or an existing one is modified. In reactions of this compound, chiral intermediates play a crucial role.

In Sₙ1 reactions, the key intermediate is the 1-phenylethyl carbocation. While ideally achiral due to its planar geometry, the departing leaving group can temporarily shield one face of the carbocation, leading to a slight preference for inversion over complete racemization. masterorganicchemistry.com

In transition metal-catalyzed cross-coupling, the stereochemistry is often set during the oxidative addition or reductive elimination steps. The reaction of this compound with a metal catalyst can form a chiral organometallic intermediate. The subsequent steps in the catalytic cycle will determine whether this chirality is retained or lost. For instance, in some nickel-catalyzed reactions, a Ni(I)/Ni(III) mechanism is proposed to be more favorable than a Ni(0)/Ni(II) mechanism, and this choice of pathway can influence the stereochemical outcome. acs.org The formation of diastereomeric transition-metal complexes can also lead to preferential reaction of one diastereomer, resulting in a stereoselective outcome. acs.org

Transition State Analysis and Enantioselectivity

Transition state theory provides a framework for understanding and predicting the enantioselectivity of a reaction. numberanalytics.com Enantioselectivity arises when the transition states leading to the two different enantiomeric products have different energies. The product corresponding to the lower energy transition state will be formed preferentially.

In enantioselective catalysis, a chiral catalyst creates a chiral environment that discriminates between the two competing diastereomeric transition states. numberanalytics.com This discrimination can be achieved through steric repulsion or attractive noncovalent interactions, such as hydrogen bonding or π-π stacking, between the catalyst's ligand and the substrate. nih.gov For example, the design of chiral ligands for metal catalysts is crucial for achieving high enantioselectivity. These ligands create a well-defined three-dimensional pocket that orients the substrate in a specific way, favoring one reaction pathway over the other. numberanalytics.com

Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to model these transition states. nih.gov By analyzing the structures and energies of the transition states, researchers can gain insight into the factors that control enantioselectivity and rationally design more effective catalysts for reactions involving chiral substrates like this compound. acs.orgnih.gov

Mechanistic Studies of Transformations Involving 1r 1 Chloroethyl Benzene

Detailed Reaction Pathways and Intermediates

The transformations involving [(1R)-1-chloroethyl]benzene proceed through distinct reaction pathways, each characterized by specific intermediates and mechanistic steps. These pathways are highly dependent on the nature of the reacting species, including electrophiles, nucleophiles, and catalysts.

Electrophilic Alkylation Reactions in Phosphorus Chemistry

Electrophilic reactions are fundamental to the chemistry of trivalent phosphorus compounds, leading to the synthesis of important products like phosphine (B1218219) ligands. mdpi.com The alkylation of chiral tertiary phosphines with electrophiles such as this compound generally proceeds stereospecifically, with retention of the absolute configuration at the phosphorus center. mdpi.com The reaction mechanism often involves an addition-elimination pathway, where the electrophile initially adds to the phosphorus atom to form a phosphonium (B103445) cation intermediate. mdpi.com This intermediate then undergoes cleavage of the leaving group to yield the final product. mdpi.com

For instance, the reaction of sodium methylphenylphosphide with (+)-(R)-1-chloroethylbenzene results in the formation of (−)-(SP, R)-methyl(1-phenylethyl)phenylphosphine, demonstrating the stereospecific nature of this electrophilic alkylation. mdpi.com These types of reactions are crucial for generating P-stereogenic phosphonium salts and other chiral phosphorus compounds that have applications in asymmetric catalysis. mdpi.com

Nucleophilic Substitution Mechanisms and Reactivity Profiles

Nucleophilic substitution reactions of this compound are a cornerstone of its chemical reactivity, where the chlorine atom is displaced by a variety of nucleophiles. smolecule.com These reactions can proceed through two primary mechanisms: the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways. matanginicollege.ac.in

The S(_N)1 mechanism is a two-step process that begins with the slow ionization of the substrate to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. chemguide.co.uk Due to the planar nature of the carbocation, this pathway can lead to racemization. In contrast, the S(_N)2 mechanism is a one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs, resulting in an inversion of configuration at the stereocenter. matanginicollege.ac.in

The choice between these mechanisms is influenced by several factors, including the solvent's polarity and the nucleophile's strength. Polar protic solvents tend to favor the S(_N)1 pathway by stabilizing the carbocation intermediate, while strong nucleophiles in less polar solvents favor the S(_N)2 mechanism. For example, the reaction of this compound with water, a weak nucleophile, can proceed slowly, while stronger nucleophiles like hydroxide (B78521) ions or amines react more readily. smolecule.comchemguide.co.uk The presence of an electron-withdrawing group like chlorine makes the adjacent carbon atom more electrophilic, facilitating nucleophilic attack.

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileProductPredominant Mechanism
Hydroxide Ion (OH⁻)(1R)-1-PhenylethanolS(_N)2 favored with strong nucleophile
Amines (R-NH₂)(1R)-1-Aminoethylbenzene derivativesS(_N)2 favored with strong nucleophile
Thiols (R-SH)(1R)-1-Thioethylbenzene derivativesS(_N)2 favored with strong nucleophile
Water (H₂O)(1R)-1-PhenylethanolCan proceed via S(_N)1 or S(_N)2, often slow

This table is for illustrative purposes and the actual mechanism can be influenced by reaction conditions.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Mechanisms

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds are fundamental processes in organic synthesis, and this compound is a useful reactant in these transformations. nih.gov These reactions often employ transition metal catalysts to facilitate the coupling of the alkyl halide with various partners. nih.gov

For example, in Friedel-Crafts alkylation, a classic C-C bond-forming reaction, an alkyl group is introduced onto an aromatic ring. libretexts.org While traditionally using harsh conditions, modern methods have been developed for the benzylation of arenes. ethz.ch

Transition metal-catalyzed cross-coupling reactions, such as those involving palladium or nickel, have revolutionized the formation of C-C and C-X bonds. acs.orgcaltech.edu The general mechanism for these reactions often involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. In the context of this compound, the initial step is often the oxidative addition of the C-Cl bond to a low-valent metal center. Subsequent steps then lead to the formation of the new bond. nih.gov

The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S, is also frequently achieved through cross-coupling reactions. nih.gov For instance, the palladium-catalyzed coupling of 2-iodoaniline (B362364) with internal alkynes is a method for synthesizing 2,3-disubstituted indoles. acs.org These reactions can proceed through different mechanistic pathways, including nucleophilic attack on a coordinated olefin or migratory insertion into a metal-heteroatom bond. nih.gov

Kinetic and Thermodynamic Aspects of Stereochemical Control

The stereochemical outcome of reactions involving this compound is governed by the interplay of kinetic and thermodynamic factors. libretexts.org A reaction is under kinetic control when the product that forms fastest is the major product, whereas a reaction is under thermodynamic control when the most stable product predominates at equilibrium. libretexts.orgumich.edu

In many reactions, the initial product distribution is determined by the relative rates of competing pathways (kinetic control). However, if the reaction is reversible, the system may eventually reach equilibrium, where the product distribution reflects the relative thermodynamic stabilities of the products. libretexts.org

For example, in the reduction of enantiomerically pure [(R)-1-chloroethyl]benzene, the stereochemical outcome is under kinetic control. thieme-connect.de Similarly, in certain catalytic reactions, the diastereomeric ratio of the products can change over time, indicating that the reaction is reversible and approaching thermodynamic equilibrium. unimi.it The temperature of the reaction can significantly influence whether kinetic or thermodynamic control prevails. Lower temperatures often favor the kinetic product, while higher temperatures allow for equilibration and favor the thermodynamic product. libretexts.org

Influence of Catalysts and Reagents on Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the mechanistic pathways of transformations involving this compound, ultimately influencing the reaction's efficiency and stereochemical outcome.

Chiral Ligand Design and Mechanistic Implications in Metal Catalysis

In transition metal-catalyzed asymmetric reactions, the design of chiral ligands is of paramount importance for achieving high enantioselectivity. rsc.orgmdpi.com These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical course of the reaction. nih.gov The interaction between the chiral ligand and the substrate can occur through various noncovalent interactions, such as hydrogen bonding and π-π stacking, which help to stabilize the transition state leading to the desired enantiomer. mdpi.com

The development of novel chiral ligands is an active area of research, with the goal of creating more effective and selective catalysts. rsc.orgmdpi.com An alternative approach that has emerged is the use of "chiral-at-metal" catalysts, where the chirality originates from a stereogenic metal center coordinated to achiral ligands. rsc.org This strategy offers a simpler approach to catalyst design. rsc.org

The mechanism of asymmetric induction in these catalytic systems is often complex. For instance, in some palladium-catalyzed cross-coupling reactions, the enantioselectivity is determined during the oxidative addition step, where the chiral ligand influences the selective reaction of one enantiomer of a racemic starting material. acs.org In other cases, the stereochemistry is set during the reductive elimination step, where the chiral ligand controls the formation of the new bond. acs.org Detailed mechanistic studies, often aided by computational methods, are crucial for understanding these processes and for the rational design of new and improved catalysts. mdpi.com

Organocatalyst Activation and Turnover Mechanisms

The utility of this compound in asymmetric synthesis is significantly enhanced through the use of organocatalysts. These small organic molecules, devoid of metal centers, can activate substrates and facilitate stereoselective transformations through various non-covalent interactions and reaction pathways. uni-giessen.de Mechanistic studies into how these organocatalysts are activated and subsequently turned over in reactions involving this compound are crucial for optimizing reaction conditions and designing more efficient catalytic systems.

A key aspect of organocatalysis is the initial activation of the catalyst or the substrate. In many instances, the organocatalyst, often a chiral amine or a derivative thereof, reacts with one of the substrates to form a reactive intermediate. For example, secondary amines can react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in many organocatalytic reactions. uni-regensburg.debeilstein-journals.org While direct studies on this compound with a broad range of organocatalysts are not extensively detailed in the provided results, the principles of organocatalyst activation can be inferred from related systems.

One plausible activation mechanism involves the interaction of a nucleophilic organocatalyst with the electrophilic benzylic carbon of this compound. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution. A chiral amine, for instance, could displace the chloride to form a chiral ammonium (B1175870) salt. This in situ generated species could then act as a phase-transfer catalyst or participate in subsequent reactions.

In the context of reactions involving this compound, the turnover mechanism would depend on the specific transformation being catalyzed. For instance, in a substitution reaction where a nucleophile replaces the chloride, the organocatalyst, after facilitating the initial substitution, must be released to react with another molecule of the substrate.

Detailed mechanistic investigations often employ kinetic studies and spectroscopic techniques, such as in situ NMR, to identify reaction intermediates and determine rate-determining steps. uni-regensburg.de For example, studies on proline-catalyzed reactions have revealed the involvement of multiple catalyst molecules in the transition state and have delineated competing reaction pathways. uni-regensburg.de Similar detailed studies would be invaluable in understanding the intricacies of organocatalytic transformations of this compound.

Research into bifunctional organocatalysts, which possess both a basic site for activation and a hydrogen-bond donor for substrate orientation, has shown significant promise in controlling stereoselectivity. mdpi.com A hypothetical reaction involving this compound could see the basic site of the catalyst deprotonating a nucleophile, while the hydrogen-bonding moiety interacts with the chloroethyl group, thereby directing the nucleophilic attack to achieve high enantioselectivity. The subsequent turnover would involve the dissociation of the product and the regenerated catalyst.

The table below summarizes hypothetical data for an organocatalyzed nucleophilic substitution on this compound, illustrating how catalyst structure and reaction conditions can influence outcomes.

Table 1: Hypothetical Data for Organocatalyzed Nucleophilic Substitution of this compound

Entry Organocatalyst Nucleophile Solvent Temperature (°C) Conversion (%) Enantiomeric Excess (ee, %)
1 Proline Thiophenol Dichloromethane 25 85 70 (S)
2 Diarylprolinol Silyl Ether Indole Toluene 0 92 85 (R)
3 Thiourea Derivative Malonate Ester Tetrahydrofuran 25 78 65 (S)
4 Cinchona Alkaloid Sodium Azide Acetonitrile 40 95 90 (R)

The development of novel organocatalysts and a deep understanding of their activation and turnover mechanisms are pivotal for advancing their application in asymmetric synthesis involving substrates like this compound. uni-giessen.de Further research focusing on detailed kinetic and spectroscopic analysis will undoubtedly lead to more efficient and selective catalytic systems.

Applications of 1r 1 Chloroethyl Benzene in Asymmetric Organic Synthesis

Role in the Development of Chiral Catalysts and Ligands

Chiral phosphine (B1218219) ligands play a pivotal role in transition-metal-catalyzed asymmetric reactions. tcichemicals.com By coordinating to a metal center, these ligands create a chiral environment that can influence the enantioselectivity and rate of a reaction. tcichemicals.com

Precursor for Chiral Ligands (e.g., Bis-phosphines like DIOP, DIPAMP, PAMPOP)

[(1R)-1-Chloroethyl]benzene serves as a precursor for the synthesis of highly effective chiral bis-phosphine ligands. mdpi.com Although ligands like DIOP are synthesized from tartaric acid, the synthetic principles involving the introduction of chirality are analogous. wikipedia.org The development of P-chirogenic phosphine ligands, such as DIPAMP, which was famously used in the industrial synthesis of L-DOPA, highlights the importance of chiral precursors in creating powerful tools for asymmetric catalysis. tcichemicals.com The synthesis of these ligands often involves the alkylation of phosphide (B1233454) anions, a reaction where chiral electrophiles like this compound are crucial. mdpi.com

Enantioselective Derivatization for Synthetic Transformations and Analysis

The reaction of this compound with various nucleophiles allows for enantioselective derivatization. This process is not only a means of synthesizing new chiral molecules but can also be used for the analysis of racemic mixtures. For example, by reacting a racemic nucleophile with enantiomerically pure this compound, a mixture of diastereomers is formed, which can often be separated and analyzed more easily than the original enantiomers.

Utility in Stereocontrolled Construction of C-C, C-N, C-S, and C-X Bonds

The electrophilic nature of the carbon atom bearing the chlorine in this compound makes it a valuable reagent for the stereocontrolled formation of various types of chemical bonds. mdpi.comacs.org

C-C Bond Formation: Cross-coupling reactions, such as the Negishi coupling, have been developed to couple secondary alkyl electrophiles like this compound with organozinc reagents to form C-C bonds with high enantioselectivity. acs.org Radical-based methods have also emerged as powerful tools for C-C bond formation. cornell.edu

C-N Bond Formation: Nitrogen-containing compounds are ubiquitous in biologically active molecules and functional materials. tcichemicals.com The synthesis of these compounds often relies on the formation of C-N bonds, which can be achieved through the reaction of nitrogen nucleophiles with chiral electrophiles like this compound. tcichemicals.com

C-S Bond Formation: The construction of C-S bonds is significant in organic synthesis due to the prevalence of organosulfur compounds in natural products and pharmaceuticals. sioc-journal.cn Reactions involving sulfur nucleophiles and this compound can proceed with stereocontrol to afford chiral thioethers.

C-X Bond Formation (where X is a heteroatom): The reactivity of this compound extends to the formation of bonds with various other heteroatoms, further demonstrating its versatility as a chiral building block.

Table 2: Examples of Stereocontrolled Bond Formation Reactions

Bond Type Reaction Example Significance
C-C Negishi Cross-Coupling Forms stereogenic C(sp3) centers with high enantiomeric excess. acs.org
C-N Nucleophilic Substitution Provides access to chiral amines and other nitrogen-containing compounds. tcichemicals.com

Computational and Spectroscopic Characterization of 1r 1 Chloroethyl Benzene and Its Reactivity

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of molecular structure, reactivity, and spectroscopic properties. For a chiral molecule like [(1R)-1-chloroethyl]benzene, computational methods are invaluable for elucidating its conformational preferences, reaction pathways, and the spectroscopic signatures that enable its chiral discrimination.

Density Functional Theory (DFT) Studies of Molecular Conformation and Vibrational Modes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules, including their geometry, conformational stability, and vibrational frequencies.

For this compound, DFT calculations can predict the most stable conformation by optimizing the geometry of the molecule. The primary conformational flexibility in this molecule arises from the rotation around the C-C bond connecting the ethyl group to the phenyl ring. Theoretical studies on analogous molecules, such as ethylbenzene (B125841), have shown that different staggered conformations can exist with varying energies. By analogy, for this compound, DFT calculations would likely identify the lowest energy conformer, which dictates the molecule's predominant shape in the gas phase or in non-polar solvents.

Once the optimized geometry is obtained, the vibrational modes of the molecule can be calculated. These theoretical vibrational frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy. A study on the related molecule 1-chloroethylbenzene has utilized DFT calculations to assign the observed vibrational bands to specific molecular motions. The calculated wavenumbers, particularly when using methods like B3LYP, show good agreement with the experimental spectra.

Table 1: Selected Calculated Vibrational Frequencies for 1-Chloroethylbenzene

Vibrational Mode Calculated Wavenumber (cm⁻¹) (B3LYP) Experimental IR (cm⁻¹) Experimental Raman (cm⁻¹)
Phenyl C-H Stretch 3103, 3093, 3084, 3074, 3066 3090, 3068 3064
Phenyl Ring Stretch ~1600, 1580, 1490, 1440 - -
In-plane C-H Bend 1299, 1192, 1177, 1057, 1025 1303, 1028 1190, 1168, 1029
Out-of-plane C-H Bend 1000-700 - -

Data is for the general 1-chloroethylbenzene molecule and serves as a representative example.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, this is particularly relevant for understanding its reactivity in nucleophilic substitution and elimination reactions.

Modern machine learning models, trained on vast datasets of known reactions, are also emerging as a rapid method to predict the structures of transition states. These models can generate accurate transition state geometries in seconds, a significant speed-up compared to traditional quantum chemistry methods like DFT, which can take hours or days.

Prediction of Spectroscopic Parameters Relevant to Chiral Discrimination

A key challenge in stereochemistry is the differentiation of enantiomers. Computational methods can predict spectroscopic parameters that are sensitive to chirality, aiding in the interpretation of experimental data for chiral discrimination.

One of the most powerful techniques for studying chirality is vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. DFT calculations can accurately predict the VCD spectra of molecules like this compound. By comparing the calculated spectrum of the (R)-enantiomer with the experimental spectrum, the absolute configuration of the molecule can be determined.

Similarly, computational methods can predict the optical rotation of a chiral molecule, which is another experimentally accessible chiroptical property. These calculations provide a theoretical basis for understanding the relationship between the three-dimensional structure of this compound and its interaction with polarized light.

Advanced Spectroscopic Probes for Stereochemical Analysis and Reaction Monitoring

Spectroscopic techniques are indispensable for the structural elucidation and analysis of chiral molecules. Advanced spectroscopic methods provide detailed information about the stereochemistry of this compound and can be used to monitor the progress of its reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. For chiral molecules, NMR can be used to determine diastereomeric excess (de) and enantiomeric excess (ee).

Enantiomers are spectroscopically indistinguishable in an achiral environment. However, their NMR spectra can be resolved by using a chiral resolving agent or a chiral solvating agent. These agents interact with the enantiomers of this compound to form transient diastereomeric complexes, which have distinct NMR spectra. The relative integration of the signals corresponding to the two diastereomeric complexes allows for the direct determination of the enantiomeric excess.

In reactions where a new stereocenter is formed, creating diastereomers, ¹H NMR spectroscopy is often sufficient to determine the diastereomeric excess. The protons in each diastereomer are in chemically non-equivalent environments and will therefore have different chemical shifts and coupling constants. By integrating the signals corresponding to each diastereomer, their ratio in the mixture can be accurately determined.

Vibrational Spectroscopy (FTIR, Raman) for Structural and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure and conformation.

FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the phenyl ring and the chloroethyl group. As discussed in the computational section, the positions of these bands can be predicted using DFT calculations. Experimental studies on the related molecule ethylbenzene have shown that the vibrational spectra can be used to identify the presence of different conformers in the liquid and amorphous states. For this compound, temperature-dependent vibrational spectroscopy could potentially be used to study the equilibrium between different rotational conformers.

The combination of experimental vibrational spectroscopy with theoretical calculations provides a robust methodology for the detailed structural and conformational analysis of this compound.

Table 2: List of Chemical Compounds

Compound Name
This compound
1-chloroethylbenzene

Chiral Chromatography and Related Analytical Techniques for Enantiopurity

The determination of the enantiomeric purity of chiral compounds such as this compound is critical, particularly in the pharmaceutical and chemical industries where the biological activity of enantiomers can differ significantly. phenomenex.comphenomenex.com A variety of analytical techniques have been developed to separate and quantify enantiomers, with chiral chromatography and capillary electrophoresis being the most prominent methods. phenomenex.comresearchgate.net These methods rely on creating a chiral environment where the two enantiomers can interact differently, allowing for their separation.

Chiral Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds. For the separation of enantiomers, a chiral stationary phase (CSP) is required. gcms.cz These phases create a chiral environment within the GC column, leading to differential interactions with the enantiomers and thus enabling their separation.

Key Principles and Findings:

Chiral Stationary Phases (CSPs): The most common approach involves the use of capillary columns coated with a CSP. gcms.cz Derivatized cyclodextrins are widely used macromolecules added to common stationary phases to create columns with the ability to separate enantiomers. gcms.cz These cyclodextrins have a chiral cavity, and the inclusion complexes formed with the enantiomers of the analyte have different stabilities, leading to different retention times.

Application to Similar Compounds: While specific detailed methods for this compound are not extensively documented in the provided literature, methods for structurally analogous compounds like 1-phenylethanol (B42297) are well-established and provide a strong model. The enantiomers of 1-phenylethanol have been successfully separated using a CHIRALDEX™ B-PM column, which is a type of cyclodextrin-based CSP.

Below is a data table summarizing typical GC conditions for the enantiomeric separation of a closely related compound, 1-phenylethanol.

ParameterConditionSource
Column Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm)
Oven Temperature 120 °C (Isothermal)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID), 250 °C
Carrier Gas Helium, 24 psi
Injection 1 µL, 80:1 split
Sample 3 mg/mL in methanol
Elution Order 1. (R)-(+)-1-phenylethanol, 2. (S)-(-)-1-phenylethanol

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for resolving enantiomers. phenomenex.com This method employs a chiral stationary phase (CSP) in the HPLC column. The separation is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the CSP. phenomenex.com

Key Principles and Findings:

Types of CSPs: A wide variety of CSPs are commercially available, including polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based, macrocyclic glycopeptides, and Pirkle-type phases. phenomenex.commdpi.com The selection of the appropriate column and mobile phase is often empirical and depends on the structure of the analyte. phenomenex.com

Method Development: The development of a chiral HPLC method involves screening various columns and mobile phases (both normal and reversed-phase) to achieve optimal separation. phenomenex.comphenomenex.com Polysaccharide-based CSPs are known for their broad applicability. For instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel is a versatile CSP used for a wide range of chiral compounds. nih.gov

Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis is a highly efficient separation technique that utilizes an electric field to separate ions based on their charge-to-size ratio. chromatographytoday.comresearchgate.net For chiral separations, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.comnih.gov

Key Principles and Findings:

Mechanism: The enantiomers form transient, diastereomeric complexes with the chiral selector. chromatographytoday.com Since these complexes have different formation constants and/or mobilities, the apparent mobilities of the two enantiomers differ, leading to their separation. chromatographytoday.com CE offers advantages such as high separation efficiency and very low sample and reagent consumption. nih.gov

Chiral Selectors: Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and availability. springernature.com Other selectors include chiral crown ethers, macrocyclic antibiotics, and micellar agents. nih.govspringernature.com

Hyphenation with Mass Spectrometry (CE-MS): The coupling of CE with mass spectrometry combines the high separation power of CE with the sensitivity and structural information provided by MS, making it a powerful tool for chiral analysis. nih.gov Techniques like the partial filling method can be used to prevent the non-volatile chiral selector from entering the mass spectrometer. nih.gov

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Enantioselective Synthetic Routes

A significant trend in modern chemistry is the development of "green" synthetic methods that are less harmful to the environment. This involves using less hazardous materials, reducing waste, and improving energy efficiency. researchgate.net For the synthesis of chiral compounds like [(1R)-1-chloroethyl]benzene, this includes exploring biocatalysis, which uses enzymes—nature's own catalysts—to perform chemical transformations with high selectivity. chiralpedia.comresearchgate.net Another approach is organocatalysis, which employs small organic molecules instead of metal-based catalysts, aligning with green chemistry principles by avoiding potentially toxic metals. chiralpedia.combohrium.com

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol

Achieving a high degree of stereocontrol—the ability to produce one specific enantiomer (mirror-image isomer) of a chiral molecule—is a primary goal in asymmetric synthesis. numberanalytics.com Researchers are constantly developing new catalytic systems to improve this control. This includes designing new chiral ligands, which are molecules that bind to a metal catalyst and influence the stereochemical outcome of a reaction. rroij.com Examples of such ligands include BINAP and BOX, which have been successful in various asymmetric reactions. numberanalytics.com Additionally, emerging techniques like photocatalysis and electrocatalysis, which use light or electricity to drive reactions, offer new possibilities for achieving high enantioselectivity. chiralpedia.comfrontiersin.org

Integration of Advanced Computational Methods for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in the design of new catalysts and the prediction of their performance. numberanalytics.com Techniques like Density Functional Theory (DFT) allow scientists to model the interactions between catalysts and reactants at the atomic level, providing insights that can guide the development of more efficient and selective catalysts. acs.orgacs.org Machine learning and artificial intelligence are also being used to analyze large datasets of chemical reactions, helping to predict reaction outcomes and optimize conditions for asymmetric synthesis. chiralpedia.comacs.org

Applications in Flow Chemistry and Automated Asymmetric Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch process, offers several advantages for asymmetric synthesis. wuxiapptec.comresearchgate.net It allows for precise control over reaction parameters like temperature and pressure, leading to improved efficiency and safety. bohrium.comwuxiapptec.com When combined with automation, flow chemistry can significantly accelerate the process of discovering and optimizing new synthetic routes. nih.govresearchgate.net This technology is being applied to the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. bohrium.com

Expanding the Scope of Chiral Building Block Applications in Diverse Chemical Fields

The utility of chiral building blocks like this compound is not limited to pharmaceuticals. These molecules are finding increasing use in materials science for the creation of chiral polymers and nanomaterials with unique optical and electronic properties. researchgate.netacs.org In agrochemicals, the use of single-enantiomer pesticides can lead to greater efficacy and reduced environmental impact. As the ability to produce enantiomerically pure compounds becomes more sophisticated, the range of applications for these valuable chiral building blocks is expected to continue to grow. enamine.netnumberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.